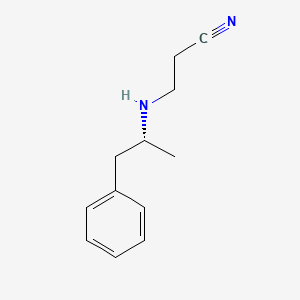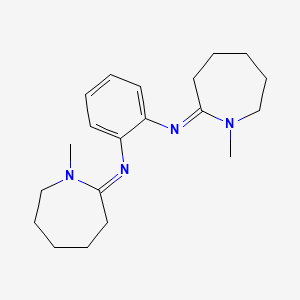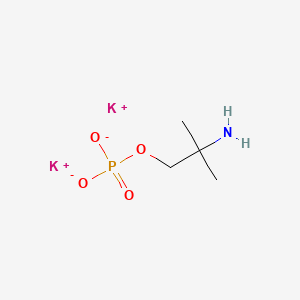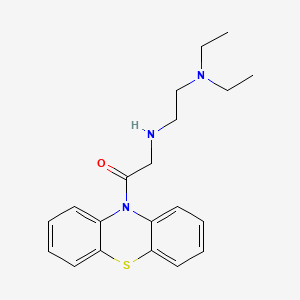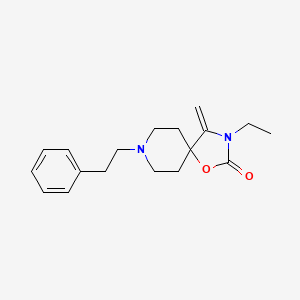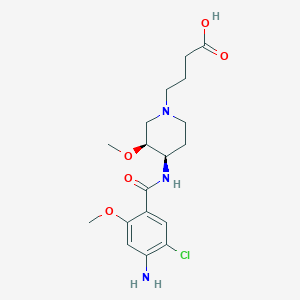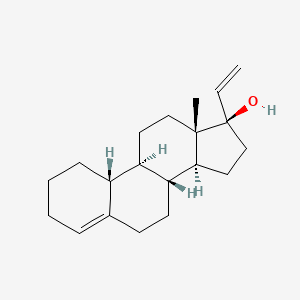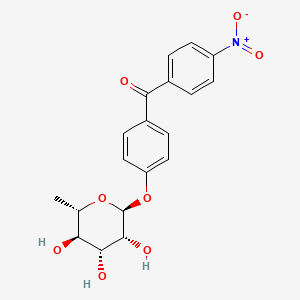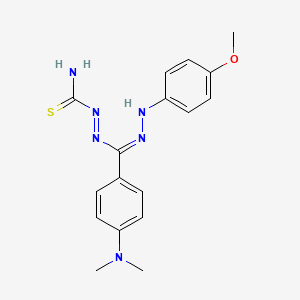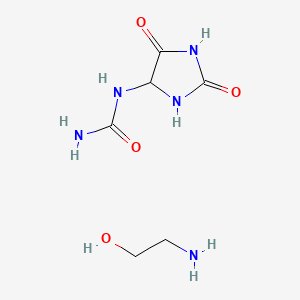
((R)-2-Chloro-propyl)-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(®-2-Chloro-propyl)-benzene: is an organic compound that belongs to the class of chlorinated hydrocarbons It is characterized by a benzene ring substituted with a 2-chloro-propyl group in the R-configuration
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (®-2-Chloro-propyl)-benzene involves the Grignard reaction. This process starts with the reaction of benzyl chloride with magnesium in dry ether to form benzyl magnesium chloride. The resulting compound is then reacted with ®-2-chloropropane to yield (®-2-Chloro-propyl)-benzene.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with ®-2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of (®-2-Chloro-propyl)-benzene typically involves large-scale application of the above-mentioned synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
化学反応の分析
Types of Reactions:
Substitution Reactions: (®-2-Chloro-propyl)-benzene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of (®-2-Chloro-propyl)-benzene can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Substitution: Formation of ®-2-hydroxypropylbenzene, ®-2-cyanopropylbenzene, etc.
Oxidation: Formation of ®-2-chloropropylbenzene alcohol or ketone derivatives.
Reduction: Formation of ®-2-propylbenzene.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: (®-2-Chloro-propyl)-benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the effects of chlorinated hydrocarbons on biological systems.
Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of certain pharmaceutical agents, particularly those requiring a chiral center.
Industry:
Chemical Manufacturing: (®-2-Chloro-propyl)-benzene is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (®-2-Chloro-propyl)-benzene exerts its effects depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action involves interaction with cellular components, potentially affecting enzyme activity and cellular signaling pathways.
類似化合物との比較
(S)-2-Chloro-propyl)-benzene: The enantiomer of (®-2-Chloro-propyl)-benzene, differing in the spatial arrangement of atoms.
2-Chloroethylbenzene: Lacks the chiral center present in (®-2-Chloro-propyl)-benzene.
2-Bromo-propylbenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness:
Chirality: The presence of a chiral center in (®-2-Chloro-propyl)-benzene makes it unique compared to its achiral counterparts.
Reactivity: The specific reactivity of the chlorine atom in the R-configuration can lead to different reaction pathways and products compared to other similar compounds.
特性
CAS番号 |
55449-46-2 |
|---|---|
分子式 |
C9H11Cl |
分子量 |
154.63 g/mol |
IUPAC名 |
[(2R)-2-chloropropyl]benzene |
InChI |
InChI=1S/C9H11Cl/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
InChIキー |
CKWAHIDVXZGPES-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](CC1=CC=CC=C1)Cl |
正規SMILES |
CC(CC1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


